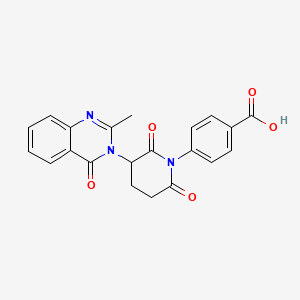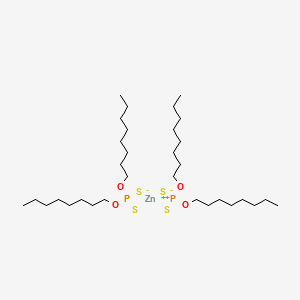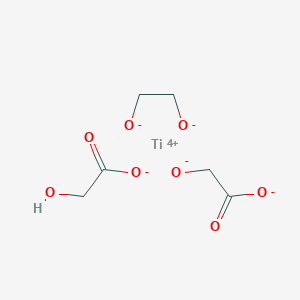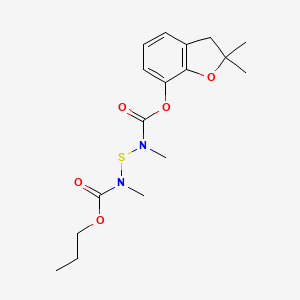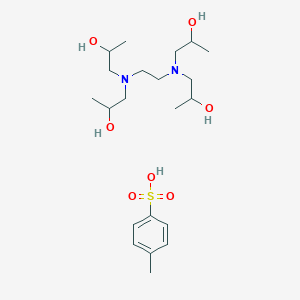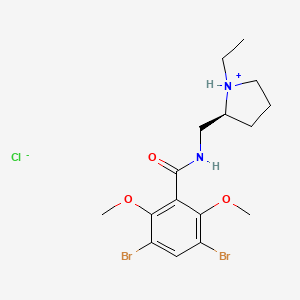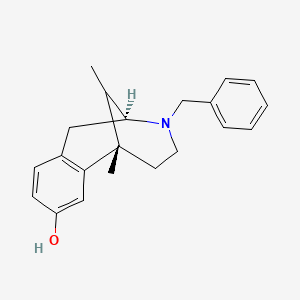
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POTASSIUM 2-[[4-[[3-METHYL-4-[(PHENYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE is a complex organic compound with a molecular formula of C26H22N4O8S2.K and a molecular weight of 621.71 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
The synthesis of POTASSIUM 2-[[4-[[3-METHYL-4-[(PHENYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE involves multiple steps. The initial step typically includes the diazotization of 3-methyl-4-[(phenylsulfonyl)oxy]aniline, followed by coupling with 4-aminophenyl-5-nitrobenzenesulfonate under controlled conditions . Industrial production methods often involve large-scale batch processes with stringent control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
POTASSIUM 2-[[4-[[3-METHYL-4-[(PHENYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different sulfonated products.
Reduction: Reduction reactions typically target the azo group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonate groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
POTASSIUM 2-[[4-[[3-METHYL-4-[(PHENYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of POTASSIUM 2-[[4-[[3-METHYL-4-[(PHENYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and reactivity. The pathways involved often include electron transfer processes and nucleophilic attacks .
Comparison with Similar Compounds
POTASSIUM 2-[[4-[[3-METHYL-4-[(PHENYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE can be compared with similar compounds such as:
POTASSIUM 2-[[4-[[3-METHYL-4-[(p-TOLYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE: Similar in structure but with a p-tolyl group instead of a phenyl group.
SODIUM 2-[[4-[[3-METHYL-4-[(PHENYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE: Similar but with sodium instead of potassium.
The uniqueness of POTASSIUM 2-[[4-[[3-METHYL-4-[(PHENYLSULFONYL)OXY]PHENYL]AZO]PHENYL]AMINO]-5-NITROBENZENESULFONATE lies in its specific molecular structure, which imparts distinct color properties and reactivity patterns.
Properties
CAS No. |
75627-29-1 |
|---|---|
Molecular Formula |
C25H19KN4O8S2 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
potassium;2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H20N4O8S2.K/c1-17-15-20(11-14-24(17)37-39(35,36)22-5-3-2-4-6-22)28-27-19-9-7-18(8-10-19)26-23-13-12-21(29(30)31)16-25(23)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
XDIWVBKEYVBFLN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


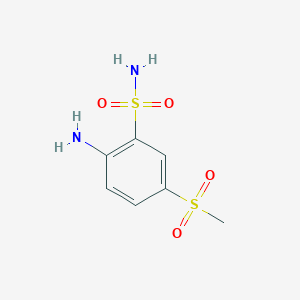
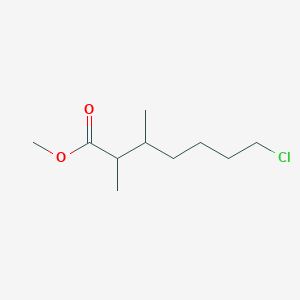
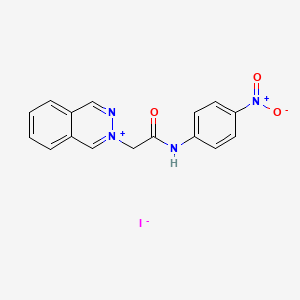
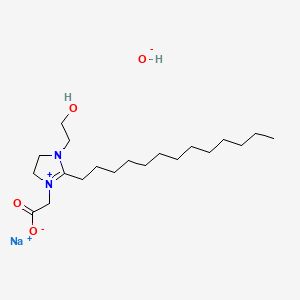
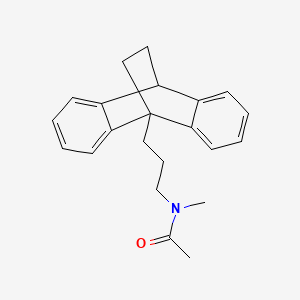
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
